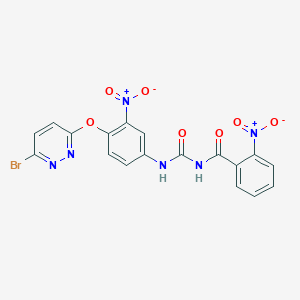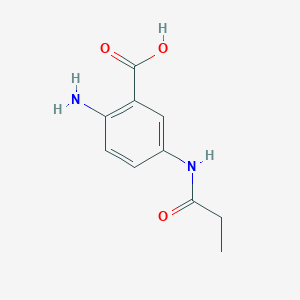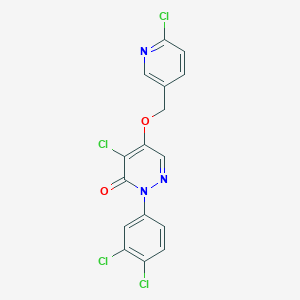![molecular formula C20H18Cl2O4S B008801 (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one CAS No. 107788-13-6](/img/structure/B8801.png)
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one, also known as DCMO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one. One area of interest is the development of new drugs based on the (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one scaffold with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and mechanisms of action of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one. Additionally, the potential applications of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one in material science and nanotechnology warrant further investigation.
Méthodes De Synthèse
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one can be synthesized through a multistep process involving the reaction of 3,4-dichlorothiophenol with ethyl 3-(bromomethyl)-4-hydroxy-5-ethoxybenzoate, followed by the reaction with 2-chloro-1-(3,4-dichlorophenyl)ethanone. The final step involves the reaction of the intermediate with potassium carbonate and acetic anhydride to form (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one.
Applications De Recherche Scientifique
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
107788-13-6 |
|---|---|
Nom du produit |
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one |
Formule moléculaire |
C20H18Cl2O4S |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C20H18Cl2O4S/c1-2-25-18-9-12(7-13-5-6-26-20(13)24)8-14(19(18)23)11-27-15-3-4-16(21)17(22)10-15/h3-4,7-10,23H,2,5-6,11H2,1H3/b13-7+ |
Clé InChI |
NKOHPYYSZLSIFD-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=CC(=CC(=C1O)CSC2=CC(=C(C=C2)Cl)Cl)/C=C/3\CCOC3=O |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC(=C(C=C2)Cl)Cl)C=C3CCOC3=O |
SMILES canonique |
CCOC1=CC(=CC(=C1O)CSC2=CC(=C(C=C2)Cl)Cl)C=C3CCOC3=O |
Synonymes |
(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxy-phe nyl]methylidene]oxolan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



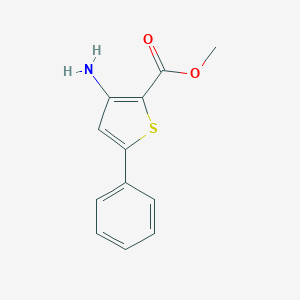
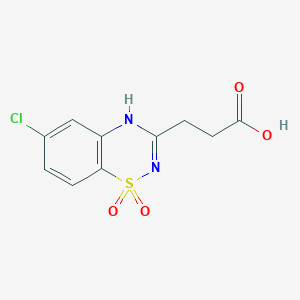

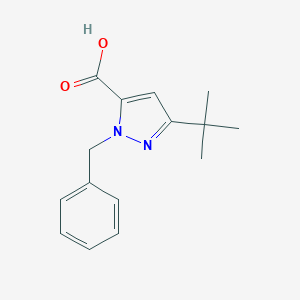
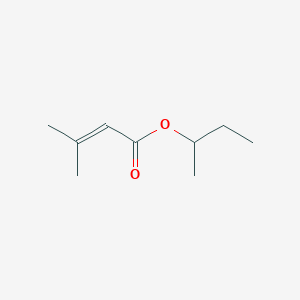
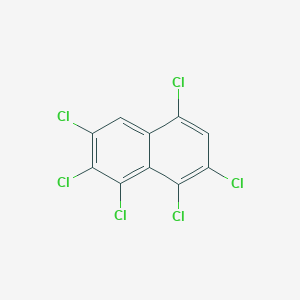
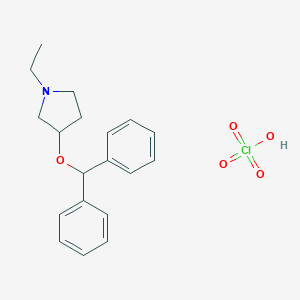
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
